molecular formula C19H15Cl2N3O2S B6482677 4-chloro-N-(4-{[(3-chloro-2-methylphenyl)carbamoyl]methyl}-1,3-thiazol-2-yl)benzamide CAS No. 921835-06-5

4-chloro-N-(4-{[(3-chloro-2-methylphenyl)carbamoyl]methyl}-1,3-thiazol-2-yl)benzamide

Cat. No. B6482677
CAS RN: 921835-06-5
M. Wt: 420.3 g/mol
InChI Key: UFNXVFGYROFXRK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-chloro-N-(4-{[(3-chloro-2-methylphenyl)carbamoyl]methyl}-1,3-thiazol-2-yl)benzamide is a useful research compound. Its molecular formula is C19H15Cl2N3O2S and its molecular weight is 420.3 g/mol. The purity is usually 95%.
The exact mass of the compound 4-chloro-N-(4-{[(3-chloro-2-methylphenyl)carbamoyl]methyl}-1,3-thiazol-2-yl)benzamide is 419.0262033 g/mol and the complexity rating of the compound is 531. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 4-chloro-N-(4-{[(3-chloro-2-methylphenyl)carbamoyl]methyl}-1,3-thiazol-2-yl)benzamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-chloro-N-(4-{[(3-chloro-2-methylphenyl)carbamoyl]methyl}-1,3-thiazol-2-yl)benzamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Antimicrobial Activity

F2202-0266 has demonstrated potent antimicrobial properties. Researchers have investigated its effectiveness against bacterial and fungal pathogens. In particular, it shows promise in combating drug-resistant strains, making it a potential candidate for novel antibiotics. Studies have explored its mode of action, interactions with microbial cell membranes, and potential synergies with existing antimicrobial agents .

Anticancer Potential

The compound’s structural features suggest possible anticancer activity. Researchers have studied its effects on cancer cell lines, focusing on apoptosis induction, cell cycle arrest, and inhibition of tumor growth. F2202-0266 may interfere with key cellular pathways, making it an intriguing lead compound for further investigation in cancer therapy .

Anti-inflammatory Properties

Inflammation plays a crucial role in various diseases. F2202-0266 has been evaluated for its anti-inflammatory effects, including inhibition of pro-inflammatory cytokines and modulation of immune responses. Understanding its mechanisms of action could lead to novel anti-inflammatory drugs .

properties

IUPAC Name

4-chloro-N-[4-[2-(3-chloro-2-methylanilino)-2-oxoethyl]-1,3-thiazol-2-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15Cl2N3O2S/c1-11-15(21)3-2-4-16(11)23-17(25)9-14-10-27-19(22-14)24-18(26)12-5-7-13(20)8-6-12/h2-8,10H,9H2,1H3,(H,23,25)(H,22,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UFNXVFGYROFXRK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1Cl)NC(=O)CC2=CSC(=N2)NC(=O)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15Cl2N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

420.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-chloro-N-(4-(2-((3-chloro-2-methylphenyl)amino)-2-oxoethyl)thiazol-2-yl)benzamide

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